Cas no 2680709-66-2 (2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(1-Acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a carboxylic acid group and an acetylpyrrolidine moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of both polar (carboxylic acid) and lipophilic (acetylpyrrolidine, thiazole) groups enhances its potential for modulating solubility and binding properties in drug development. The thiazole ring contributes to stability and metabolic resistance, while the acetylpyrrolidine side chain may influence stereochemical interactions. This compound is suited for applications requiring precise molecular tuning, such as protease inhibitors or receptor-targeted therapeutics. Handling requires standard precautions for carboxylic acid-containing compounds.
2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid structure
2680709-66-2 structure
商品名:2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid
CAS番号:2680709-66-2
MF:C12H16N2O3S
メガワット:268.332041740417
CID:5647886
PubChem ID:165914883

2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
    • EN300-28282896
    • 2680709-66-2
    • 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid
    • インチ: 1S/C12H16N2O3S/c1-7-11(12(16)17)18-10(13-7)5-9-3-4-14(6-9)8(2)15/h9H,3-6H2,1-2H3,(H,16,17)
    • InChIKey: JZGQUPPZBCJRTG-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=C(C)N=C1CC1CN(C(C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 268.08816355g/mol
  • どういたいしつりょう: 268.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 98.7Ų

2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282896-1.0g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-28282896-5.0g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-28282896-0.1g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
0.1g
$917.0 2025-03-19
Enamine
EN300-28282896-0.5g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-28282896-0.05g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-28282896-10.0g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-28282896-10g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2
10g
$4483.0 2023-09-09
Enamine
EN300-28282896-1g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2
1g
$1043.0 2023-09-09
Enamine
EN300-28282896-5g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2
5g
$3023.0 2023-09-09
Enamine
EN300-28282896-0.25g
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
2680709-66-2 95.0%
0.25g
$959.0 2025-03-19

2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680709-66-2)

In the realm of pharmaceutical and organic chemistry, 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680709-66-2) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This thiazole derivative features a pyrrolidine ring and a carboxylic acid functional group, making it a versatile candidate for drug discovery and biochemical research. Researchers are particularly intrigued by its potential role in modulating enzyme activity and its applicability in designing novel therapeutic agents.

The compound's molecular structure combines a methyl-thiazole core with an acetylpyrrolidine side chain, which contributes to its stability and reactivity. Such structural attributes are often sought after in the development of small-molecule inhibitors and bioactive probes. Recent studies have highlighted its relevance in targeting protein-protein interactions, a hot topic in modern drug development. Given the growing demand for precision medicine, this compound's ability to interact selectively with biological targets aligns well with current trends in personalized therapeutics.

From a synthetic chemistry perspective, 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid showcases the importance of heterocyclic chemistry in medicinal applications. Its synthesis often involves multi-step reactions, including amide coupling and cyclization techniques, which are frequently discussed in academic and industrial research forums. The compound's CAS No. 2680709-66-2 serves as a critical identifier for researchers sourcing high-purity samples for experimental use.

In the context of AI-driven drug discovery, this compound has garnered attention due to its potential as a lead compound in virtual screening campaigns. Computational models often leverage its structural features to predict binding affinities, a topic frequently searched by chemists and data scientists alike. Additionally, its relevance to fragment-based drug design (FBDD) makes it a subject of interest in cheminformatics communities.

Environmental and green chemistry considerations are also pivotal when discussing 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid. Researchers are increasingly exploring sustainable synthesis routes to minimize waste and energy consumption, aligning with global initiatives for eco-friendly chemical production. This aspect resonates with laboratories and institutions prioritizing green solvent alternatives and catalytic efficiency.

For analytical chemists, the compound's characterization involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification. These methods are essential for ensuring the compound's purity and structural integrity, particularly when used in high-throughput screening (HTS) assays. The rise of automated synthesis platforms has further streamlined its production, addressing the demand for scalable and reproducible processes.

In summary, 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680709-66-2) represents a compelling case study in the intersection of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications and structural elegance continue to inspire innovation across interdisciplinary research fields.

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